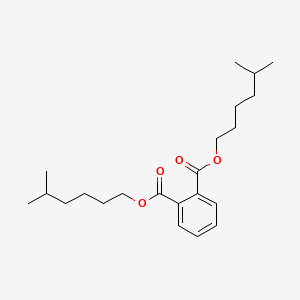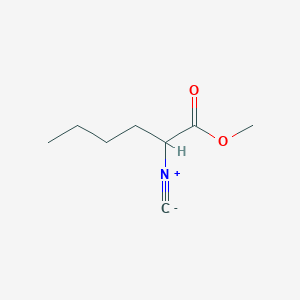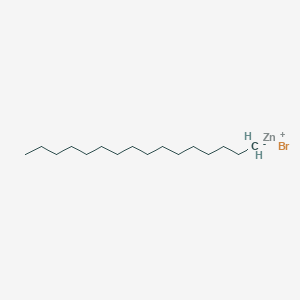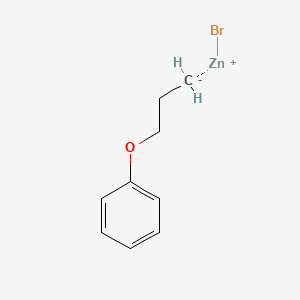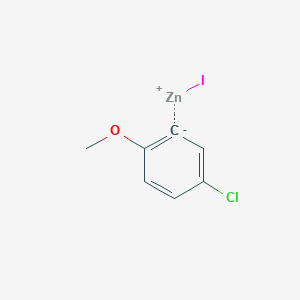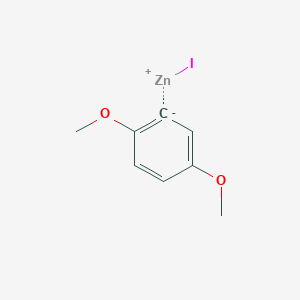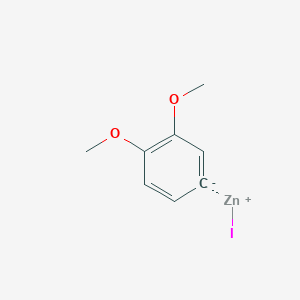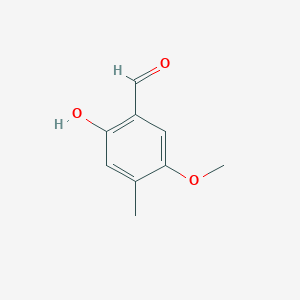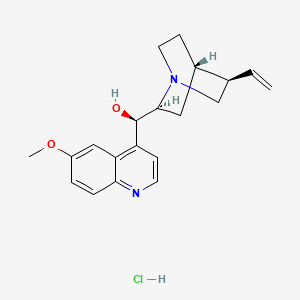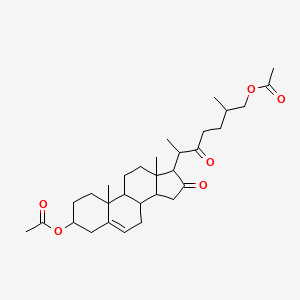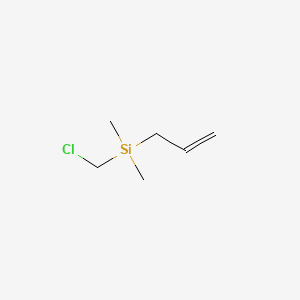
Allyl(chloromethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl(chloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H13ClSi . It is a clear, slightly yellow liquid with a molecular weight of 148.71 g/mol . This compound is known for its reactivity due to the presence of both allyl and chloromethyl functional groups, making it valuable in various chemical syntheses and industrial applications.
Mecanismo De Acción
Target of Action
Allyl(chloromethyl)dimethylsilane is a versatile reagent used in organic synthesis. Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions . The compound’s active chlorine atom makes it particularly reactive towards nucleophiles .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds through nucleophilic substitution reactions . The presence of the active chlorine atom in the molecule allows it to react with various nucleophiles, leading to the formation of new compounds .
Biochemical Pathways
This compound is primarily used in the synthesis of other organic compounds . It participates in reactions that lead to the formation of new carbon-silicon bonds, contributing to the synthesis of organosilicon polymers . It’s also used in the silylation of silicic acid .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) can influence its behavior in a chemical reaction .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene and in the O-silylation of phenyl sulfones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a well-ventilated place and its container should be kept tightly closed . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl(chloromethyl)dimethylsilane can be synthesized through the reaction of allyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Allyl(chloromethyl)dimethylsilane undergoes substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
N,N-Dichloroarenesulfonamides: Used in chloroamination reactions.
Electrophiles: Various electrophiles can be used for addition reactions.
Bases: Such as sodium hydride, are used to facilitate substitution reactions.
Major Products:
Chloroamination Products: Formed from reactions with N,N-dichloroarenesulfonamides.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry: Allyl(chloromethyl)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of polymers and other advanced materials .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity makes it a potential candidate for the development of new pharmaceuticals and biologically active molecules .
Industry: In industrial applications, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical reactions makes it versatile for creating customized materials .
Comparación Con Compuestos Similares
Allyl(dimethyl)chlorosilane: Similar in structure but lacks the chloromethyl group.
Diallyl(dimethyl)silane: Contains two allyl groups instead of one.
Vinyl(chloromethyl)dimethylsilane: Contains a vinyl group instead of an allyl group.
Uniqueness: Allyl(chloromethyl)dimethylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds .
Propiedades
Número CAS |
75422-66-1 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |
InChI |
InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |
Clave InChI |
RJRNJUIFZKGOCP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)CCl |
SMILES canónico |
CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



